molecular formula C17H18N2O6S2 B241139 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-methyl-N-phenylbenzenesulfonamide

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-methyl-N-phenylbenzenesulfonamide

Cat. No. B241139
M. Wt: 410.5 g/mol
InChI Key: CLLLZDAINXOCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-methyl-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as PMX-205 and is a sulfonamide-based compound that has been synthesized through a series of chemical reactions.

Mechanism of Action

The exact mechanism of action of PMX-205 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and immune system activation.
Biochemical and Physiological Effects
Studies have shown that PMX-205 has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, while increasing the production of anti-inflammatory cytokines, such as IL-10. Additionally, PMX-205 has been shown to reduce the activity of immune cells, such as T-cells and B-cells, which play a critical role in the inflammatory response.

Advantages and Limitations for Lab Experiments

PMX-205 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of PMX-205 is that it has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on PMX-205. One area of interest is the development of new formulations or delivery methods that can increase the compound's half-life and improve its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of PMX-205 and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of PMX-205 in humans.

Synthesis Methods

The synthesis of PMX-205 involves the reaction of 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-methylbenzenesulfonamide and N-phenyl-4-methylbenzenesulfonamide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product.

Scientific Research Applications

PMX-205 has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

properties

Molecular Formula

C17H18N2O6S2

Molecular Weight

410.5 g/mol

IUPAC Name

2-methoxy-N-methyl-N-phenyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H18N2O6S2/c1-18(13-6-4-3-5-7-13)27(23,24)16-12-14(8-9-15(16)25-2)19-17(20)10-11-26(19,21)22/h3-9,12H,10-11H2,1-2H3

InChI Key

CLLLZDAINXOCGO-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC

Origin of Product

United States

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